(S)-2-(4-fluorophenylsulfonamido)-2-phenylacetic acid
CAS No.:
Cat. No.: VC13310139
Molecular Formula: C14H12FNO4S
Molecular Weight: 309.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12FNO4S |
|---|---|
| Molecular Weight | 309.31 g/mol |
| IUPAC Name | (2S)-2-[(4-fluorophenyl)sulfonylamino]-2-phenylacetic acid |
| Standard InChI | InChI=1S/C14H12FNO4S/c15-11-6-8-12(9-7-11)21(19,20)16-13(14(17)18)10-4-2-1-3-5-10/h1-9,13,16H,(H,17,18)/t13-/m0/s1 |
| Standard InChI Key | RDYJUVZFLCNBPH-ZDUSSCGKSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@@H](C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
| SMILES | C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
| Canonical SMILES | C1=CC=C(C=C1)C(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Introduction
Chemical Identity and Synthesis
(S)-2-(4-Fluorophenylsulfonamido)-2-phenylacetic acid (CAS 117309-49-6) is a chiral sulfonamide derivative with the molecular formula C₁₄H₁₂FNO₄S and a molecular weight of 309.31 g/mol . Its IUPAC name is {[(4-fluorophenyl)sulfonyl]amino}(phenyl)acetic acid, and it is characterized by an (S)-configuration at the stereogenic center, which critically influences its biological activity . Key physicochemical properties include a density of 1.426 g/cm³, a melting point of 179–181°C, and a boiling point of 490.4°C .
Synthesis Methods
The compound is synthesized via a two-step process:
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Diazotization-Addition Reaction: 4-Fluoroaniline undergoes diazotization with nitrous acid in the presence of vinylidene chloride, phase-transfer catalysts (e.g., tetrabutylammonium chloride), and copper-based catalysts (e.g., copper acetate) to yield 1-(2,2,2-trichloroethyl)-4-fluorobenzene intermediates .
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Acid Hydrolysis: The intermediate is hydrolyzed under acidic conditions (e.g., 25% HCl) at 60–120°C to form the final product . This method, detailed in patent CN106928044A, achieves high purity (>99%) after recrystallization .
Structural and Stereochemical Analysis
The compound features:
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A 4-fluorophenylsulfonamido group that enhances electrophilicity and hydrogen-bonding capacity.
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A phenylacetic acid moiety contributing to hydrophobic interactions.
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An (S)-configuration at the chiral center, which is critical for target binding .
Pharmacological Properties
Anticancer Activity
(S)-2-(4-Fluorophenylsulfonamido)-2-phenylacetic acid exhibits potent anticancer activity, particularly against prostate (PC3) and breast (MCF-7) cancer cell lines . In MTS assays, derivatives with electron-withdrawing groups (e.g., nitro) show enhanced potency, with IC₅₀ values as low as 52 μM (PC3) . The fluorophenyl group enhances membrane permeability and target affinity .
Table 1: Cytotoxic Activity of Selected Derivatives
| Compound | Substituent | IC₅₀ (PC3, μM) | IC₅₀ (MCF-7, μM) |
|---|---|---|---|
| 2b | m-NO₂ | 52 | 191 |
| 2c | p-NO₂ | 80 | >250 |
| Imatinib | – | 40 | 79 |
Enzyme Inhibition
The compound acts as a histone deacetylase (HDAC) inhibitor, with an IC₅₀ of 0.14 μM in enzyme assays . Docking studies reveal hydrogen bonds between the sulfonamido group and HDAC’s zinc-binding domain .
Applications in Research
Pharmaceutical Development
The compound serves as:
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A key intermediate in synthesizing anti-inflammatory and anticancer agents .
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A solubility enhancer for hydrophobic drugs due to its polar sulfonamido group .
Biochemical Studies
It is used to study enzyme inhibition mechanisms, particularly HDACs and PI3Ks, owing to its electrophilic sulfonyl group .
Future Directions
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